3,4-Dibromo-5-chloropyridine
Overview
Description
3,4-Dibromo-5-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It is used in various chemical reactions and has a molecular weight of 271.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromine atoms at the 3rd and 4th positions and a chlorine atom at the 5th position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, related compounds such as 3,5-dibromo-2,6-dichloropyridine have been used in Suzuki–Miyaura reactions .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 271.34 . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Selective Amination Catalysis
Selective amination of polyhalopyridines, including 3,4-Dibromo-5-chloropyridine derivatives, has been catalyzed by palladium complexes. This process yields amino-substituted pyridines, which are crucial intermediates in the synthesis of various organic compounds. For instance, Ji, Li, and Bunnelle (2003) demonstrated that a palladium-Xantphos complex can catalyze the amination of 5-bromo-2-chloropyridine to yield 5-amino-2-chloropyridine with high selectivity and yield, highlighting the potential of halopyridines in selective organic transformations (Ji, Li, & Bunnelle, 2003).
Regioselective Difunctionalization
Heinz et al. (2021) reported on the regioselective 3,4-difunctionalization of chloropyridines through pyridyne intermediates, showcasing a method for introducing diverse functional groups into the pyridine ring. This method could be adapted for continuous flow setups, offering a scalable approach for the modification of halopyridines, including this compound, into valuable synthetic intermediates (Heinz et al., 2021).
Thermochemical Studies
The thermochemical properties of dibromopyridines have been investigated by Rau and Wenthold (2011), who determined the absolute enthalpies of formation for various polyhalopyridines. Such studies are crucial for understanding the stability and reactivity of these compounds, contributing to their application in designing thermally stable materials and in energetic studies (Rau & Wenthold, 2011).
Palladium-Catalyzed Amination
Palladium-catalyzed amination of dihalopyridines, including this compound, offers a convenient route to polyazamacrocycles. Averin et al. (2005) explored this methodology to synthesize a new family of pyridine-containing macrocycles, which are of interest for their potential applications in material science and as ligands in coordination chemistry (Averin et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 3,4-dibromo-5-chloropyridine, are often used in organic synthesis, particularly in cross-coupling reactions . These reactions typically involve transition metal catalysts, suggesting that these catalysts could be considered targets of this compound .
Mode of Action
The mode of action of this compound involves its interaction with these catalysts in cross-coupling reactions. In the Suzuki-Miyaura cross-coupling reaction, for example, the palladium catalyst facilitates the coupling of the halogenated pyridine with an organoboron compound . The halogen atoms in this compound are replaced by other groups in these reactions .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in the formation of carbon-carbon bonds in various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects would depend on the compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of cross-coupling reactions can be affected by the temperature, the choice of solvent, and the presence of other reagents . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that brominated and chlorinated pyridines can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
The cellular effects of 3,4-Dibromo-5-chloropyridine are also not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would be highly dependent on the specific cell type and the concentration of this compound present .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3,4-dibromo-5-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFHKSBZCDIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856685 | |
Record name | 3,4-Dibromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335051-91-6 | |
Record name | 3,4-Dibromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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